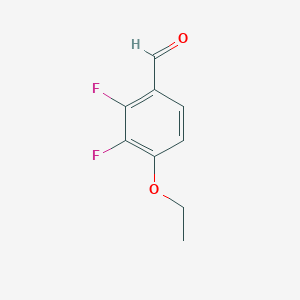

4-Ethoxy-2,3-difluorobenzaldehyde

Descripción general

Descripción

4-Ethoxy-2,3-difluorobenzaldehyde is a chemical compound with the molecular formula C9H8F2O2 . It has a molecular weight of 186.16 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 4-Ethoxy-2,3-difluorobenzaldehyde is1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with two fluorine atoms, an ethoxy group, and an aldehyde group . Physical And Chemical Properties Analysis

4-Ethoxy-2,3-difluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 186.16 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

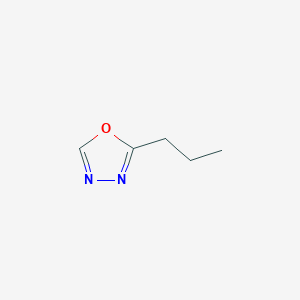

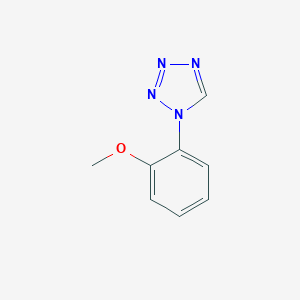

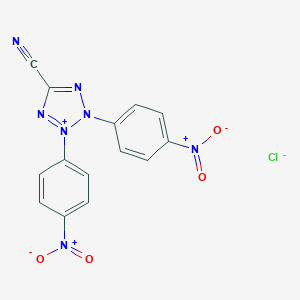

Synthesis of New Derivatives : 4-Ethoxy-2,3-difluorobenzaldehyde has been used in the synthesis of new chemical derivatives. For instance, its reaction with other compounds has led to the creation of new types of benzylidenamino derivatives with potential chemical applications (Yüksek et al., 2005).

Investigation of Thermophysical Properties : Studies have been conducted on the thermophysical properties of similar aldehydes, which are crucial for understanding their behavior in various conditions (Temprado et al., 2008).

Vibrational Dynamics Analysis : Insights into the vibrational dynamics of 4-Ethoxy-2,3-difluorobenzaldehyde and related compounds have been gained through spectroscopy and computational methods. This understanding is essential for applications in material science (Ribeiro-Claro et al., 2021).

Material Science and Polymer Research

Polymer Synthesis : The compound has been utilized in synthesizing electrically conductive pristine polyazomethines, indicating its potential in material science and electrical engineering applications (Hafeez et al., 2019).

Linkers for Solid Phase Organic Synthesis : Its derivatives have been explored as linkers in solid phase organic synthesis, highlighting its versatility in complex chemical synthesis processes (Swayze, 1997).

Spectroscopy and Physical Chemistry

- Raman Spectroscopic Studies : Investigations into the molecular interactions in binary mixtures containing 4-Ethoxy-2,3-difluorobenzaldehyde derivatives have been conducted using Raman spectroscopy. This research is significant for understanding the compound's behavior in various solvents (Ramakrishnan et al., 2009).

Miscellaneous Applications

Vapor-Liquid Equilibrium Studies : Research on the vapor-liquid equilibrium behaviors of similar aldehydes in alcohol has implications for industrial processes involving 4-Ethoxy-2,3-difluorobenzaldehyde (Kato et al., 2007).

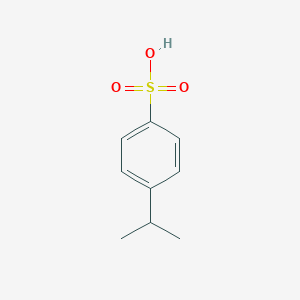

Catalysis Research : Studies involving the compound's analogues in catalytic reactions, such as the Henry reaction, offer insights into its potential as a catalyst or a component in catalytic systems (Constable et al., 2009).

Fragrance Synthesis : It has been used in the synthesis of fragrances, including Methyl Diantilis, showcasing its application in the flavor and fragrance industry (Miles & Connell, 2006).

Safety And Hazards

4-Ethoxy-2,3-difluorobenzaldehyde is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-ethoxy-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYASUFNACNHJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560986 | |

| Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2,3-difluorobenzaldehyde | |

CAS RN |

126162-95-6 | |

| Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)